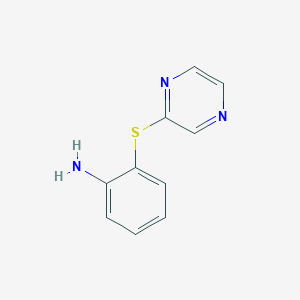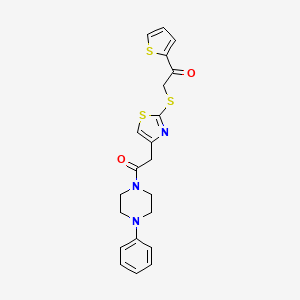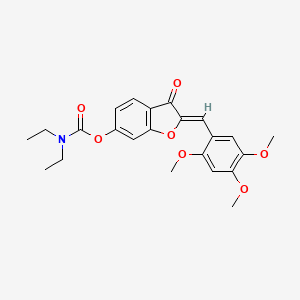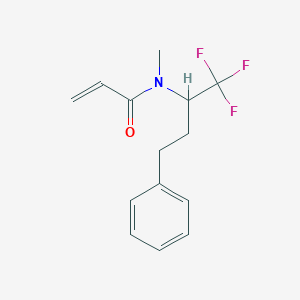
2-(2-Pyrazinylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Pyrazinylsulfanyl)aniline” is a chemical compound with the CAS Number: 129242-49-5 . It has a molecular weight of 203.27 and its IUPAC name is 2-(2-pyrazinylsulfanyl)aniline .
Molecular Structure Analysis
The molecular structure of “2-(2-Pyrazinylsulfanyl)aniline” is represented by the linear formula C10H9N3S . The InChI code for this compound is 1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2 . Theoretical methods for calculation of phenol/aniline redox properties can be used to validate the accuracy of the measured potentials .Applications De Recherche Scientifique
1. Synthesis and Antimicrobial Activity
2-(2-Pyrazinylsulfanyl)aniline derivatives have been studied for their role in the synthesis of novel heterocyclic disazo dyes. These dyes show significant antimicrobial activity, making them potentially useful in medical and industrial applications. The detailed synthesis process and the absorption characteristics of these dyes have been examined, highlighting their potential in various fields (Karcı et al., 2009).
2. Reactivity and Regioselectivity in Chemical Reactions
The compound has been utilized in studies exploring the Diels-Alder reactions with alkynes, yielding various aniline derivatives. These studies provide insights into the reactivity and regioselectivity of 2-(2-Pyrazinylsulfanyl)aniline in chemical synthesis, which is crucial for developing new pharmaceuticals and materials (Kranjc & Kočevar, 2005).
3. Environmental Applications in Aniline Degradation
Research involving the degradation of aniline, a toxic industrial chemical, has employed derivatives of 2-(2-Pyrazinylsulfanyl)aniline. Studies have investigated the effectiveness of rice straw biochar in activating persulfate for aniline degradation, which is significant for environmental remediation efforts (Wu et al., 2018).
4. Development of Fluorescent Materials
This chemical has been used in the development of tunable fluorophores, which are important in imaging and sensor technology. The structural, electrochemical, and photophysical properties of these materials can be adjusted for various applications, making them valuable in scientific research and technology (Liddle et al., 2007).
5. Electroluminescence and Optoelectronic Applications
Studies have also focused on the synthesis and application of compounds derived from 2-(2-Pyrazinylsulfanyl)aniline in the field of optoelectronics, particularly in the development of electroluminescent materials. This research is pivotal for advancing the technology in organic light-emitting diodes (OLEDs) and other display technologies (Vezzu et al., 2010).
Safety and Hazards
The safety information for “2-(2-Pyrazinylsulfanyl)aniline” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is known that arylamines, a group to which this compound belongs, are generally very reactive towards electrophilic aromatic substitution .
Mode of Action
Arylamines, such as this compound, are known to be highly reactive and undergo various substitution reactions . The strongest activating and ortho/para-directing substituents are the amino (-NH 2) and hydroxyl (-OH) groups .
Biochemical Pathways
It is known that arylamines can influence a variety of metabolic processes .
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Result of Action
Arylamines are known to be highly reactive and can undergo various chemical reactions, potentially leading to various cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of arylamines .
Propriétés
IUPAC Name |
2-pyrazin-2-ylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSPGDPAJKWVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)


![Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005399.png)
![6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3005400.png)


![N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3005405.png)

![3-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3005407.png)
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3005409.png)

![N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B3005411.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3005413.png)